2-(Octadecane-1-sulfonyl)benzene-1,3-diol
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Overview
Description
2-(Octadecane-1-sulfonyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a sulfonyl group attached to an octadecane chain and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecane-1-sulfonyl)benzene-1,3-diol typically involves the sulfonation of benzene derivatives followed by the introduction of the octadecane chain. One common method involves the reaction of benzene-1,3-diol with octadecane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Octadecane-1-sulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(Octadecane-1-sulfonyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-(Octadecane-1-sulfonyl)benzene-1,3-diol involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The long octadecane chain contributes to the compound’s hydrophobic properties, influencing its interactions with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Hexadecane-1-sulfonyl)benzene-1,3-diol: Similar structure but with a shorter alkane chain.
2-(Dodecane-1-sulfonyl)benzene-1,3-diol: Another similar compound with a different alkane chain length.
Uniqueness
2-(Octadecane-1-sulfonyl)benzene-1,3-diol is unique due to its specific combination of a long alkane chain and sulfonyl group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring amphiphilic molecules with specific hydrophobic and hydrophilic balance.
Properties
CAS No. |
921758-97-6 |
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Molecular Formula |
C24H42O4S |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
2-octadecylsulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C24H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(27,28)24-22(25)19-18-20-23(24)26/h18-20,25-26H,2-17,21H2,1H3 |
InChI Key |
FHRSXNUAIZPPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
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